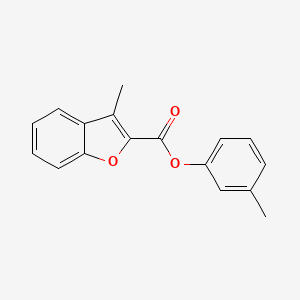![molecular formula C18H26N2O3S B4892053 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine, also known as BCTC, is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. BCTC has been extensively studied for its role in pain sensation and its potential therapeutic applications.
Mécanisme D'action
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine acts as a competitive antagonist of the TRPV1 ion channel, binding to a specific site on the channel and preventing its activation by stimuli such as heat or capsaicin. This inhibition of TRPV1 activity leads to a reduction in pain sensation and other physiological responses mediated by the channel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including a reduction in pain sensation, inflammation, and cancer cell proliferation. It has also been shown to have effects on thermoregulation and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine is a useful tool for studying the TRPV1 ion channel and its role in pain sensation and other physiological processes. Its selectivity for TRPV1 over other ion channels makes it a valuable tool for investigating the specific role of TRPV1 in these processes. However, this compound has limitations in terms of its potency and specificity, and its effects may be influenced by factors such as cell type and experimental conditions.
Orientations Futures
There are many potential future directions for research involving 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine and the TRPV1 ion channel. Some possible areas of investigation include the development of more potent and selective TRPV1 antagonists, the identification of novel TRPV1 activators and modulators, and the investigation of the role of TRPV1 in other physiological processes such as metabolism and immunity. Additionally, the therapeutic potential of TRPV1 modulation in pain management and other diseases continues to be an active area of research.
Méthodes De Synthèse
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine can be synthesized using a multi-step process involving the reaction of a sulfonyl chloride with a piperazine derivative, followed by the addition of a cyclopropylcarbonyl group. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine has been widely used in scientific research to study the TRPV1 ion channel and its role in pain sensation. It has been shown to block TRPV1-mediated responses in a variety of in vitro and in vivo models, including cultured cells, isolated nerves, and animal models of pain. This compound has also been used to investigate the role of TRPV1 in other physiological processes, such as thermoregulation, inflammation, and cancer.
Propriétés
IUPAC Name |
[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-3-4-15-5-9-17(10-6-15)24(22,23)20-13-11-19(12-14-20)18(21)16-7-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFVWWJRFBGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)


![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)